1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1909326-24-4
VCID: VC6798922
InChI: InChI=1S/C9H17N3.2ClH/c1-4-12-7-9(6-11-12)10-5-8(2)3;;/h6-8,10H,4-5H2,1-3H3;2*1H
SMILES: CCN1C=C(C=N1)NCC(C)C.Cl.Cl
Molecular Formula: C9H19Cl2N3
Molecular Weight: 240.17

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride

CAS No.: 1909326-24-4

Cat. No.: VC6798922

Molecular Formula: C9H19Cl2N3

Molecular Weight: 240.17

* For research use only. Not for human or veterinary use.

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride - 1909326-24-4

Specification

CAS No. 1909326-24-4
Molecular Formula C9H19Cl2N3
Molecular Weight 240.17
IUPAC Name 1-ethyl-N-(2-methylpropyl)pyrazol-4-amine;dihydrochloride
Standard InChI InChI=1S/C9H17N3.2ClH/c1-4-12-7-9(6-11-12)10-5-8(2)3;;/h6-8,10H,4-5H2,1-3H3;2*1H
Standard InChI Key KDDXWVAOWJFVLB-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)NCC(C)C.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride belongs to the pyrazole family, a class of heterocyclic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The dihydrochloride salt form arises from the protonation of the amine group, improving aqueous solubility for experimental applications .

Table 1: Fundamental Chemical Properties

PropertyValueSource
IUPAC Name1-ethyl-N-(2-methylpropyl)pyrazol-4-amine; dihydrochloride
Molecular FormulaC₉H₁₉Cl₂N₃
Molecular Weight240.17 g/mol
SMILES NotationCCN1C=C(C=N1)NCC(C)C.Cl.Cl
InChI KeyKDDXWVAOWJFVLB-UHFFFAOYSA-N

The structure comprises a pyrazole ring substituted with an ethyl group at position 1 and a 2-methylpropylamine moiety at position 4. The dihydrochloride salt introduces two chloride counterions, stabilizing the compound in polar solvents.

Physicochemical Properties

While detailed physicochemical data (e.g., melting point, solubility in specific solvents) remain unreported in open literature, the dihydrochloride form inherently enhances water solubility compared to the free base. This property facilitates its use in biological assays requiring aqueous environments.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step alkylation process:

  • Formation of the Pyrazole Core: Initial synthesis of 1-ethyl-1H-pyrazol-4-amine via cyclization reactions, typically employing hydrazine derivatives and diketones.

  • Alkylation with 2-Methylpropylamine: Reacting the primary amine with 2-methylpropylamine under basic conditions (e.g., using potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, precipitating the product for purification.

Table 2: Representative Reaction Conditions

ParameterCondition
SolventDMF or THF
Temperature80–100°C
Reaction Time12–24 hours
Purification MethodRecrystallization or chromatography

Analytical Characterization

Post-synthetic analysis employs:

  • Nuclear Magnetic Resonance (NMR): To confirm the positions of ethyl and 2-methylpropyl groups.

  • Mass Spectrometry (MS): Verification of molecular weight (m/z 240.17 for the parent ion).

  • High-Performance Liquid Chromatography (HPLC): Assessing purity (>95% typical for research-grade material) .

Applications in Pharmaceutical Research

Drug Discovery

This compound serves as:

  • A Building Block: For synthesizing larger molecules with optimized pharmacokinetic profiles.

  • A Lead Compound: In high-throughput screens targeting inflammation or oncology .

Formulation Development

The dihydrochloride salt is preferred in early-stage formulations due to its stability under physiological pH conditions, enabling intravenous or oral administration studies.

Future Directions

  • Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) in model organisms.

  • Target Identification: Employing proteomic and genomic screens to elucidate molecular targets.

  • Analog Synthesis: Modifying the 2-methylpropyl group to enhance selectivity or potency.

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